Dilithium 3-methylbut-3-en-1-yl phosphate
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Overview
Description
Dilithium 3-methylbut-3-en-1-yl phosphate is a chemical compound with the molecular formula C5H12O7P2Li2 It is a type of organophosphate compound that contains lithium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium 3-methylbut-3-en-1-yl phosphate typically involves the reaction of 3-methylbut-3-en-1-ol with phosphoric acid in the presence of lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methylbut-3-en-1-ol+H3PO4+2LiOH→Dilithium 3-methylbut-3-en-1-yl phosphate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dilithium 3-methylbut-3-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and lithium salts.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium phosphate, while reduction could produce lithium phosphite.
Scientific Research Applications
Dilithium 3-methylbut-3-en-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which dilithium 3-methylbut-3-en-1-yl phosphate exerts its effects involves its interaction with molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The lithium ions may also play a role in modulating enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isopentenyl diphosphate: A prenol phosphate with similar structural features.
Dimethylallyl diphosphate: Another related compound involved in isoprenoid biosynthesis.
Uniqueness
Dilithium 3-methylbut-3-en-1-yl phosphate is unique due to the presence of lithium ions, which can impart distinct chemical and biological properties
Properties
CAS No. |
18687-42-8 |
---|---|
Molecular Formula |
C5H9Li2O4P |
Molecular Weight |
178.0 g/mol |
IUPAC Name |
dilithium;3-methylbut-3-enyl phosphate |
InChI |
InChI=1S/C5H11O4P.2Li/c1-5(2)3-4-9-10(6,7)8;;/h1,3-4H2,2H3,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
ACAZFVVXIFTWMF-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC(=C)CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
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